molecular formula C14H14S B1580934 Di-p-tolyl sulphide CAS No. 620-94-0

Di-p-tolyl sulphide

Cat. No. B1580934
Key on ui cas rn: 620-94-0
M. Wt: 214.33 g/mol
InChI Key: NRXWFTYEJYEOGW-UHFFFAOYSA-N
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Patent
US07915443B2

Procedure details

To a stirred suspension of iodoxybenzoic acid (3.7 g, 13.2 mmol, 1.1 eq) in 100:1 CHCl3/H2O (25 mL) was added tetraethylammonium bromide (TEAB) (126 mg, 5 mol %), followed by the addition of p-tolyl sulfide (1.66 g, 12 mmol) in one portion. The mixture was stirred at room temperature for approximately 30 minutes until consumption of sulfide was observed (TLC, hexanes/EtOAc 1/1). The residual solids were removed by filtration and washed with CHCl3 (40 mL). The combined filtrate was washed successively with saturated aq. NaHCO3 (30 mL), saturated aq. NaCl (30 mL), dried over sodium sulfate, and concentrated to provide the crude product. Purification by silica gel column chromatography (50% hexanes/EtOAc elution) afforded the title compound (1.68 g, yield 91%). 1H NMR (300 MHz, CDCl3) δ 7.52 (d, J=8.4 Hz, 2H), 7.32 (d, J=8.4 Hz, 2H), 2.71 (s, 3H), 2.42 (s, 3H); ESI-MS m/z 154.7 (M+H)+.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
CHCl3 H2O
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
126 mg
Type
catalyst
Reaction Step Five
Yield
91%

Identifiers

REACTION_CXSMILES
I(C1C=CC=CC=1C(O)=O)(=O)=[O:2].[C:13]1(C)[CH:18]=[CH:17][C:16]([S:19][C:20]2C=CC(C)=CC=2)=[CH:15][CH:14]=1>[Br-].C([N+](CC)(CC)CC)C.C(Cl)(Cl)Cl.O>[C:16]1([S:19]([CH3:20])=[O:2])[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
Name
CHCl3 H2O
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.O
Step Two
Name
Quantity
1.66 g
Type
reactant
Smiles
C1(=CC=C(C=C1)SC1=CC=C(C=C1)C)C
Step Three
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
126 mg
Type
catalyst
Smiles
[Br-].C(C)[N+](CC)(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residual solids were removed by filtration
WASH
Type
WASH
Details
washed with CHCl3 (40 mL)
WASH
Type
WASH
Details
The combined filtrate was washed successively with saturated aq. NaHCO3 (30 mL), saturated aq. NaCl (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide the crude product
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by silica gel column chromatography (50% hexanes/EtOAc elution)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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